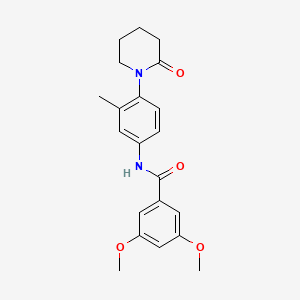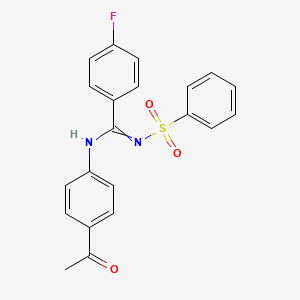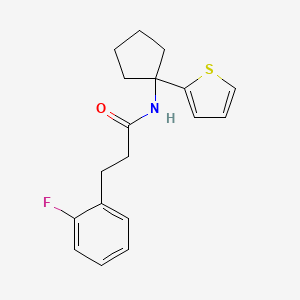
N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of acetamide derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide is not fully understood. However, it is believed to work by inhibiting various cellular pathways involved in cancer cell growth and inflammation. It has been found to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2), which play a crucial role in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
2. Induction of apoptosis: N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
3. Inhibition of inflammation: This compound has been found to inhibit the production of inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide has several advantages and limitations for lab experiments, including:
Advantages:
1. It exhibits potent biological activities, making it a potential candidate for drug development.
2. It is relatively easy to synthesize, and the yield is reported to be around 60%.
3. It has been extensively studied, and its mechanism of action is partially understood.
Limitations:
1. The compound is relatively unstable and requires careful handling.
2. The purity of the compound can be challenging to achieve, and recrystallization may be required.
3. The exact mechanism of action of the compound is not fully understood.
Direcciones Futuras
There are several future directions for research on N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide, including:
1. Further studies on the mechanism of action of the compound to gain a better understanding of its biological activities.
2. Development of more stable analogs of the compound with improved bioavailability.
3. In vivo studies to evaluate the efficacy and safety of the compound.
4. Investigation of the potential of the compound for the treatment of other diseases, such as inflammatory and infectious diseases.
Conclusion:
In conclusion, N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide is a promising compound with potent biological activities. It exhibits anticancer, antimicrobial, and anti-inflammatory activities and has potential applications in drug development. Although the exact mechanism of action of the compound is not fully understood, it has been extensively studied, and its mechanism of action is partially understood. Further research is required to fully understand the biological activities of the compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-fluoro-5-methoxyaniline with acetic anhydride to form 2-(3-fluoro-5-methoxyanilino)acetamide. This intermediate is then reacted with cyanomethyl bromide to form N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide. The yield of this compound is reported to be around 60%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide has been found to exhibit various biological activities, making it a potential candidate for drug development. Some of the significant scientific research applications of this compound are:
1. Anticancer activity: N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide has been found to exhibit potent anticancer activity against various cancer cell lines. It works by inhibiting the growth of cancer cells and inducing apoptosis.
2. Antimicrobial activity: This compound has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
3. Anti-inflammatory activity: N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c1-17-10-5-8(12)4-9(6-10)15-7-11(16)14-3-2-13/h4-6,15H,3,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRDKBIRXZAPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC(=O)NCC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(3-fluoro-5-methoxyanilino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

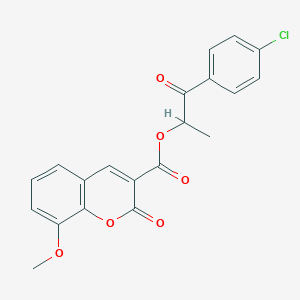
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)

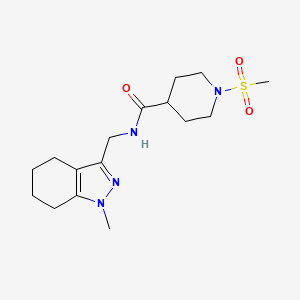
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)

![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B3013970.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3013972.png)
